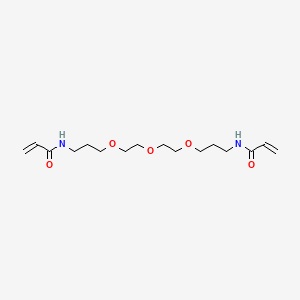

N,n'-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine

Vue d'ensemble

Description

N,n’-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine is a compound known for its unique structure and properties. It is a diacrylamide derivative with a trioxa-tridecanediamine backbone, making it a versatile molecule in various chemical applications. This compound is particularly noted for its reactivity and stability, which makes it useful in a range of scientific and industrial fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,n’-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine typically involves the reaction of 4,7,10-trioxa-1,13-tridecanediamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of N,n’-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation or recrystallization to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions

N,n’-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine undergoes various chemical reactions, including:

Polymerization: It can undergo radical polymerization to form cross-linked polymers.

Addition Reactions: The acrylamide groups can participate in Michael addition reactions with nucleophiles.

Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding amine and acrylic acid derivatives.

Common Reagents and Conditions

Radical Polymerization: Initiated by radical initiators like azobisisobutyronitrile (AIBN) under thermal conditions.

Michael Addition: Typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.

Hydrolysis: Conducted in aqueous acidic or basic solutions at elevated temperatures.

Major Products

Addition Reactions: Various substituted amides depending on the nucleophile used.

Hydrolysis: Amine and acrylic acid derivatives.

Applications De Recherche Scientifique

Polymer Chemistry

N,N'-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine is primarily used as a monomer in the synthesis of functional polymers and hydrogels. Its ability to undergo radical polymerization allows for the creation of cross-linked structures that are crucial in various applications:

| Application | Details |

|---|---|

| Hydrogels | Used in drug delivery systems due to biocompatibility and water absorption. |

| Coatings | Functions as a crosslinking agent for coatings on medical devices and electronics. |

| Adhesives | Enhances the performance of adhesives in various industrial applications. |

Biomedical Applications

In biomedical research, this compound is investigated for its potential in drug delivery systems and tissue engineering:

- Drug Delivery Systems (DDS) : Its hydrophilic nature facilitates the encapsulation of drugs within hydrogels, allowing for controlled release profiles.

- Tissue Engineering : The compound can be used to create scaffolds that support cell growth and tissue regeneration.

Coating and Adhesive Technologies

The compound serves as an effective coating agent for various materials including films and optical devices:

| Material Type | Functionality |

|---|---|

| Medical Devices | Provides biocompatible surfaces that enhance patient safety. |

| Optical Materials | Improves durability and performance through enhanced adhesion properties. |

Bonding Effectiveness in Dental Applications

A study explored the use of this compound as a cross-linking agent in dental adhesives. The results indicated improved bonding strength to dentin compared to traditional adhesives:

- Methodology : The adhesive formulations were tested under aging conditions to simulate real-world use.

- Findings : The new formulation exhibited superior bond durability and reduced cytotoxicity compared to controls containing HEMA (hydroxyethyl methacrylate) .

Development of Stimuli-responsive Gels

Research has demonstrated that incorporating this compound into gel formulations leads to stimuli-responsive behavior:

Mécanisme D'action

The mechanism of action of N,n’-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine primarily involves its ability to undergo polymerization and addition reactions. The acrylamide groups are highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of cross-linked networks. These networks can encapsulate other molecules, making the compound useful in drug delivery and other applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,7,10-Trioxa-1,13-tridecanediamine: A precursor in the synthesis of N,n’-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine.

N,N’-Methylenebisacrylamide: Another diacrylamide compound used in polymer chemistry.

Diethylene glycol diacrylate: A diacrylate compound with similar polymerization properties.

Uniqueness

N,n’-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine is unique due to its trioxa-tridecanediamine backbone, which imparts flexibility and hydrophilicity to the resulting polymers. This makes it particularly useful in applications requiring biocompatibility and water solubility, such as in biomedical devices and hydrogels.

Activité Biologique

N,N'-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine (CAS No. 160432-07-5) is a diacrylamide derivative characterized by its unique chemical structure and versatile applications in various fields, particularly in biology and medicine. This compound is notable for its ability to form biocompatible hydrogels and its potential in drug delivery systems. The following sections explore its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H28N2O5

- Molecular Weight : 328.41 g/mol

- Appearance : White solid

- Melting Point : 58°C

- Solubility : Soluble in water and methanol

This compound exhibits biological activity primarily through the following mechanisms:

- Polymerization : It can undergo radical polymerization to form cross-linked polymers, which are crucial for developing hydrogels used in drug delivery.

- Bioconjugation : The acrylamide groups facilitate Michael addition reactions with nucleophiles, allowing for the modification of biomolecules to enhance stability and reactivity.

- Hydrolysis : Under certain conditions, it can hydrolyze to yield amine and acrylic acid derivatives, potentially influencing its biological interactions.

Drug Delivery Systems

This compound has been investigated for its role in drug delivery due to its ability to form hydrogels that can encapsulate therapeutic agents. These hydrogels provide controlled release profiles and improved bioavailability.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- A study demonstrated enhanced antibacterial activity against E. coli and S. aureus when using modified graphene oxide decorated with this compound, attributed to lipid membrane disruption and oxidative stress induction .

Biocompatibility Studies

In vitro studies have shown that hydrogels formed from this compound are biocompatible and support cell adhesion and proliferation. This property is essential for applications in tissue engineering.

Case Studies

Safety and Toxicology

While this compound has promising biological applications, safety data indicate potential hazards:

- Ingestion may cause gastrointestinal burns.

- Inhalation can lead to respiratory tract burns .

Proper safety measures must be implemented when handling this compound.

Future Directions

Research on this compound is poised for expansion into areas such as:

- Development of multifunctional nanocarriers for targeted therapy.

- Exploration of its role in photothermal therapy combined with drug delivery systems.

- Investigation into its potential applications in regenerative medicine.

Propriétés

IUPAC Name |

N-[3-[2-[2-[3-(prop-2-enoylamino)propoxy]ethoxy]ethoxy]propyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O5/c1-3-15(19)17-7-5-9-21-11-13-23-14-12-22-10-6-8-18-16(20)4-2/h3-4H,1-2,5-14H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVUNPPLROIJBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCOCCOCCOCCCNC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1327169-86-7 | |

| Details | Compound: 2-Propenamide, N,N′-[oxybis(2,1-ethanediyloxy-3,1-propanediyl)]bis-, homopolymer | |

| Record name | 2-Propenamide, N,N′-[oxybis(2,1-ethanediyloxy-3,1-propanediyl)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1327169-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

328.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.